Milrinone, a bipyridine derivative, is classified as a selective phosphodiesterase type 3 (PDE3) inhibitor. [, , ] This classification highlights its role in biochemical pathways involving cyclic adenosine monophosphate (cAMP). Milrinone's scientific research focuses primarily on its cardiovascular effects due to its ability to influence cardiac muscle contractility and vascular tone. [, , ]
Milrinone's molecular structure consists of a pyridone ring linked to a pyridine ring via a carbon atom bearing a cyano group. [] X-ray crystallography reveals Milrinone exists in different polymorphic forms, designated as alpha, beta, and gamma. [] These forms exhibit distinct molecular packing arrangements within the crystal lattice, influencing the physical and chemical properties of the compound. []
Milrinone primarily exerts its effects by selectively inhibiting the PDE3 enzyme. [, , ] This inhibition prevents the breakdown of cAMP, leading to increased intracellular cAMP levels. [, , ] Elevated cAMP levels within cardiac myocytes result in enhanced calcium influx, leading to increased myocardial contractility. [, ] Simultaneously, elevated cAMP levels in vascular smooth muscle cells promote relaxation, contributing to vasodilation. [, ]
Milrinone is typically found as a crystalline powder with varying colors depending on the synthesis and purification methods used. [] The compound exhibits limited solubility in water but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO). [, ] Different polymorphic forms of Milrinone, as revealed by X-ray crystallography, contribute to variations in melting point, solubility, and other physicochemical properties. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: